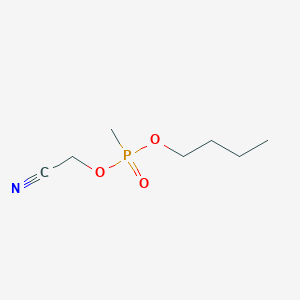
Butyl cyanomethyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl cyanomethyl methylphosphonate is an organophosphorus compound that features a butyl group, a cyanomethyl group, and a methylphosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl cyanomethyl methylphosphonate typically involves the reaction of butyl methylphosphonate with cyanomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the cyanomethyl group replaces a leaving group on the butyl methylphosphonate molecule. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of butyl methylphosphonate, followed by its reaction with cyanomethyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl cyanomethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters or phosphonic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The cyanomethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonate esters or phosphonic acids.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl cyanomethyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of butyl cyanomethyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl methylphosphonate: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.
Cyanomethyl methylphosphonate: Lacks the butyl group, which affects its solubility and reactivity.
Methylphosphonic acid: A simpler structure that lacks both the butyl and cyanomethyl groups.
Uniqueness
Butyl cyanomethyl methylphosphonate is unique due to the presence of both the butyl and cyanomethyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
58263-98-2 |
|---|---|
Molekularformel |
C7H14NO3P |
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
2-[butoxy(methyl)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C7H14NO3P/c1-3-4-6-10-12(2,9)11-7-5-8/h3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
HEAZSORYYQHABX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


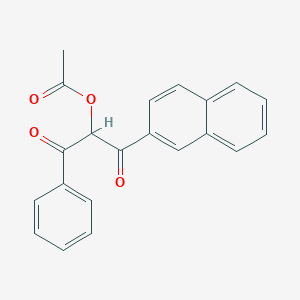
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
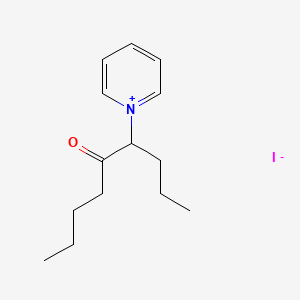
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
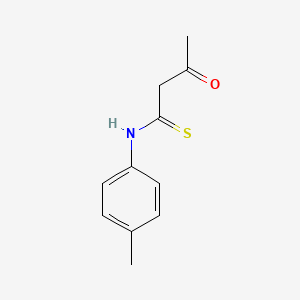
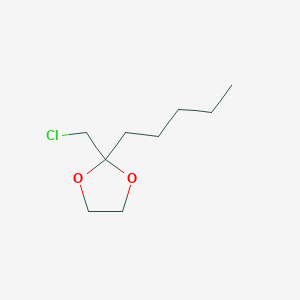
![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
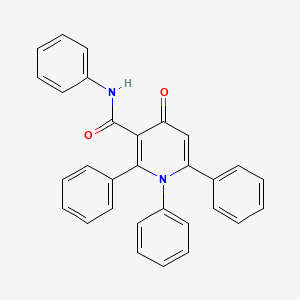
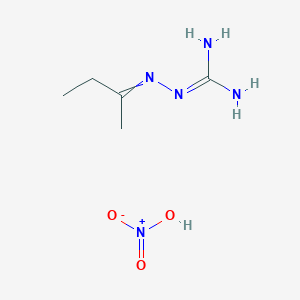
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
